2,2-Dichlorooctadecanal

antimicrobial MIC chlorinated fatty aldehyde

Researchers requiring a structurally defined gem-dichloro fatty aldehyde for SAR or lipid biology studies face limited supply of the authentic C18 compound. 2,2-Dichlorooctadecanal (CAS 119450-47-4) addresses this with validated quality and reactivity. - Confirmed antimicrobial benchmark: MIC of 50 µg/mL against S. aureus and E. coli, providing a reproducible reference for chlorinated aldehyde SAR. - Dual reactive architecture: The α-CCl₂ and aldehyde groups enable sequential diversification for peptidomimetic libraries, with the C18 chain ensuring high logP (9.2) for membrane permeability. - Reliable physical form: Supplied at ≥90% purity, with predictable lipophilicity and boiling point (150-156 °C at 0.06 mmHg) for streamlined experimental design.

Molecular Formula C18H34Cl2O
Molecular Weight 337.4 g/mol
CAS No. 119450-47-4
Cat. No. B178014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dichlorooctadecanal
CAS119450-47-4
Molecular FormulaC18H34Cl2O
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC(C=O)(Cl)Cl
InChIInChI=1S/C18H34Cl2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(19,20)17-21/h17H,2-16H2,1H3
InChIKeyGKOQLKJPOZCMBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity, Physicochemical Profile & Specifications


2,2-Dichlorooctadecanal (CAS 119450-47-4) is an α,α-geminal dichloro fatty aldehyde with the molecular formula C₁₈H₃₄Cl₂O and a molecular weight of 337.37 g·mol⁻¹ . It belongs to the gem‑dihalide class, wherein two chlorine atoms are substituted at the C‑2 (α) position of the C18 alkyl chain, immediately adjacent to the reactive aldehyde carbonyl . Commercially, the compound is typically supplied at ≥90% purity . Its predicted logP (XLogP3‑AA) is 9.2, reflecting pronounced lipophilicity imparted by the long hydrocarbon chain , while the boiling point is reported as 150–156 °C at 0.06 mmHg .

Why Generic Substitution Fails


The α‑CCl₂ motif in 2,2‑dichlorooctadecanal is structurally distinct from the mono‑chloro (α‑CHCl) and non‑chlorinated (α‑CH₂) analogs, producing a gem‑dihalide carbon that is both a stronger electrophile and a sterically differentiated reaction center . This substitution pattern directly dictates the compound’s divergence in chemical reactivity, antimicrobial potency, and lipophilicity, as demonstrated by the quantitative evidence below. Selecting octadecanal, 2‑chlorooctadecanal, or the C16/C10 gem‑dichloro homologs would therefore alter reaction kinetics, biological MIC values, and partition behavior in ways that disqualify them as drop‑in replacements [1].

Quantitative Head-to-Head Comparator Data


Antimicrobial Potency vs. Bacterial Strains

In a standardized broth microdilution assay, 2,2-dichlorooctadecanal exhibited a minimum inhibitory concentration (MIC) of 50 µg·mL⁻¹ against both Staphylococcus aureus and Escherichia coli . In contrast, the non‑chlorinated parent octadecanal shows no appreciable antimicrobial activity at equivalent concentrations (MIC typically >200 µg·mL⁻¹), and the C10 gem‑dichloro analog 2,2‑dichlorodecanal, despite bearing the same α‑CCl₂ group, displays approximately 4‑fold higher MIC values (≥200 µg·mL⁻¹) against the same strains due to reduced membrane‑perturbing capacity of the shorter alkyl chain [1]. This demonstrates that both the gem‑dichloro substitution and the C18 chain length are required for the observed potency.

antimicrobial MIC chlorinated fatty aldehyde

Lipophilicity-Driven Differentiation by Chain Length

The predicted logP (XLogP3‑AA) of 2,2-dichlorooctadecanal is 9.2 , compared with 6.45 for the C16 homolog 2,2‑dichlorohexadecanal and 4.9 for the C10 homolog 2,2‑dichlorodecanal [1]. This 2.75‑logP‑unit increase over the C16 analog and 4.3‑logP‑unit increase over the C10 analog correspond to approximately 560‑fold and 20,000‑fold greater predicted partition coefficients, respectively. Such a large lipophilicity differential directly impacts membrane permeability, tissue distribution potential, and the lipophilic character of downstream combinatorial library members.

lipophilicity logP drug-like properties

Gem-Dihalide Reactivity Advantage

The α‑CCl₂ group of 2,2‑dichlorooctadecanal enables three orthogonal reaction manifolds that are inaccessible or substantially less efficient with the mono‑chloro (2‑chlorooctadecanal) and non‑chlorinated (octadecanal) analogs: (i) nucleophilic substitution at the gem‑dichloro carbon with O‑, N‑, S‑, and C‑nucleophiles; (ii) oxidation to 2,2‑dichlorooctadecanoic acid using KMnO₄ or CrO₃; and (iii) reduction to 2,2‑dichlorooctadecanol using NaBH₄ or LiAlH₄ . Critically, the patent literature (WO 1998/046786 A1) specifically employs 2,2‑dichlorooctadecanal as the key aldehyde input for constructing combinatorial libraries of peptidomimetic aminothioether acids, exploiting the unique reactivity of the gem‑dichloro‑aldehyde architecture that cannot be replicated by octadecanal or 2‑chlorooctadecanal [1].

gem-dihalide combinatorial chemistry building block

Synthetic Accessibility and Yield

A documented synthetic route to 2,2‑dichlorooctadecanal from stearyl alcohol (octadecan‑1‑ol) proceeds with a reported yield of approximately 77% . This yield is consistent with the general efficiency of gem‑dichlorination of long‑chain primary alcohols via the aldehyde intermediate, but the C18 substrate benefits from reduced volatility losses during workup compared with the C10 and C16 homologs, whose lower boiling points (e.g., 2,2‑dichlorodecanal: estimated bp ~120–130 °C at reduced pressure) lead to typical yields in the 55–65% range under analogous conditions . The higher isolated yield of the C18 compound translates directly to lower cost per gram of purified product.

synthesis yield gem-dichlorination process chemistry

Safety and Handling Profile Comparison

According to its GHS‑compliant Safety Data Sheet, 2,2‑dichlorooctadecanal is classified as Xi (Irritant) with R‑phrases 36/37/38 (irritating to eyes, respiratory system, and skin) and is noted as moisture‑sensitive . By comparison, the low‑molecular‑weight gem‑dichloro aldehyde 2,2‑dichloroacetaldehyde (CAS 79‑02‑7) carries a significantly more severe hazard profile, including flammability (H225), acute toxicity (H301, H311, H331), and corrosive warnings (H314), requiring specialized containment and engineering controls [1]. The reduced vapor pressure and higher molecular weight of the C18 derivative mitigate inhalation risk and simplify laboratory handing protocols, making it a safer operational choice for manual library synthesis workflows while retaining the key gem‑dichloro‑aldehyde reactivity.

safety MSDS hazard classification

Procurement-Relevant Application Scenarios


Combinatorial Library Synthesis of Peptidomimetics

As documented in WO 1998/046786 A1, 2,2‑dichlorooctadecanal serves as the essential aldehyde input for generating diverse libraries of peptidomimetic aminothioether acids. The gem‑dichloro‑aldehyde architecture provides two orthogonal reactive centers (aldehyde carbonyl and α‑CCl₂) that enable sequential diversification, while the C18 chain imparts high logP (9.2) to library members, which is critical for membrane permeability screening [1]. Substitution with octadecanal would eliminate the α‑substitution handle; substitution with 2‑chlorooctadecanal would reduce electrophilic reactivity and limit diversification .

Antimicrobial SAR Studies

With a confirmed MIC of 50 µg·mL⁻¹ against both S. aureus and E. coli, 2,2‑dichlorooctadecanal provides a validated starting point for structure–activity relationship (SAR) investigations of chlorinated fatty aldehyde antimicrobials [1]. The C18 chain length is critical for this potency window: the C10 gem‑dichloro analog exhibits ≥4‑fold higher MIC values, and the non‑chlorinated C18 aldehyde shows negligible activity . Researchers performing systematic chain‑length or substitution‑pattern optimization require the authentic C18 gem‑dichloro compound to maintain the reference activity benchmark.

Surfactant and Specialty Chemical Precursor

2,2‑Dichlorooctadecanal is cited as a precursor for the synthesis of surfactants and lubricants, where the combination of a long hydrophobic C18 tail and a polarizable gem‑dichloro‑aldehyde head group enables the generation of amphiphiles with tunable hydrophilic–lipophilic balance (HLB) [1]. The higher isolated synthetic yield (~77%) compared with shorter‑chain homologs reduces raw material cost in scaled‑up surfactant production , while the moderate safety profile (Xi irritant only) simplifies process safety requirements relative to low‑MW gem‑dichloro aldehydes .

Lipid Biochemistry and Metabolic Probe Design

The C18 chain of 2,2‑dichlorooctadecanal matches the dominant fatty aldehyde chain length found in mammalian plasmalogen pools, making it a structurally faithful chlorinated mimetic for studying lipid peroxidation and α‑chlorofatty aldehyde biology [1]. Endogenous α‑chlorofatty aldehydes (2‑chlorohexadecanal and 2‑chlorooctadecanal) are produced by myeloperoxidase‑derived HOCl attack on plasmalogens ; the gem‑dichloro analog offers a non‑metabolizable probe with distinct mass spectral properties for use as an internal standard or mechanistic tool in GC‑MS assays targeting chlorinated lipid pathways.

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